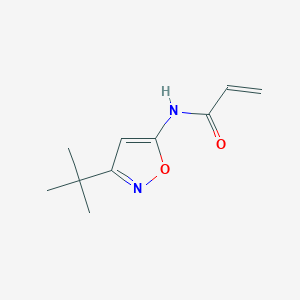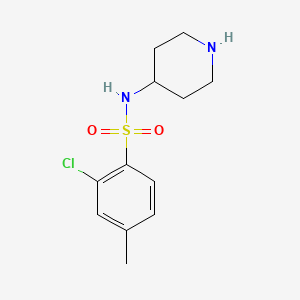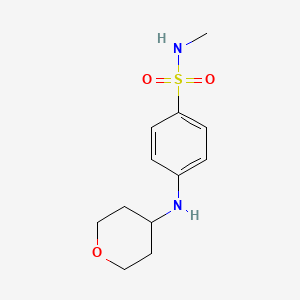![molecular formula C13H14ClNO5 B7556790 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in recent years due to its potential in cancer treatment. CX-5461 has been shown to selectively inhibit the growth of cancer cells by targeting the ribosomal DNA (rDNA) transcription machinery, which is frequently overexpressed in cancer cells.
Mecanismo De Acción
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid works by inhibiting the transcription of ribosomal DNA (rDNA), which is essential for the production of ribosomes, the cellular machinery responsible for protein synthesis. By inhibiting rDNA transcription, 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid induces DNA damage and activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid has been shown to have several biochemical and physiological effects on cancer cells. It induces DNA damage, activates the p53 pathway, and inhibits ribosomal DNA transcription, leading to cell cycle arrest and apoptosis. 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid also affects the expression of several genes involved in DNA repair and cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid is its selectivity for cancer cells, which makes it a promising anti-cancer agent. However, its mechanism of action is complex and involves several pathways, which can make it difficult to study. 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid is also highly toxic and requires careful handling in the laboratory.
Direcciones Futuras
There are several potential future directions for research on 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid. One area of interest is its use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is the development of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid analogs with improved selectivity and reduced toxicity. Additionally, further research is needed to better understand the mechanism of action of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid and its potential for use in precision medicine.
Métodos De Síntesis
The synthesis of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid involves several steps, including the formation of a benzodioxole ring and the introduction of a chloro group. The final step involves the coupling of the benzodioxole ring with a pentanoic acid moiety. The synthesis of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid has been described in detail in several publications.
Aplicaciones Científicas De Investigación
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively kill cancer cells by inducing DNA damage and inhibiting ribosomal DNA transcription. Several studies have reported that 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid is effective against a variety of cancer types, including breast cancer, leukemia, and multiple myeloma.
Propiedades
IUPAC Name |
2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO5/c1-2-3-9(13(17)18)15-12(16)7-4-8(14)11-10(5-7)19-6-20-11/h4-5,9H,2-3,6H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUZUUYQQWNERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=CC2=C(C(=C1)Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)



![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)

![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)



![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)